molecular formula C6H8N2O4 B7885883 (2E)-4-(2-acetylhydrazino)-4-oxobut-2-enoic acid

(2E)-4-(2-acetylhydrazino)-4-oxobut-2-enoic acid

Cat. No.: B7885883
M. Wt: 172.14 g/mol
InChI Key: PIXVUXJXPDOTRO-NSCUHMNNSA-N
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Description

(2E)-4-(2-acetylhydrazino)-4-oxobut-2-enoic acid is an organic compound with a complex structure that includes both hydrazino and oxo functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-(2-acetylhydrazino)-4-oxobut-2-enoic acid typically involves the reaction of acetylhydrazine with maleic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-(2-acetylhydrazino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce diols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

(2E)-4-(2-acetylhydrazino)-4-oxobut-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2E)-4-(2-acetylhydrazino)-4-oxobut-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The hydrazino group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to modify biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-4-(2-hydrazino)-4-oxobut-2-enoic acid: Similar structure but lacks the acetyl group.

    (2E)-4-(2-acetylamino)-4-oxobut-2-enoic acid: Similar structure but has an acetylamino group instead of a hydrazino group.

    (2E)-4-(2-methylhydrazino)-4-oxobut-2-enoic acid: Similar structure but has a methyl group attached to the hydrazino group.

Uniqueness

(2E)-4-(2-acetylhydrazino)-4-oxobut-2-enoic acid is unique due to the presence of both acetyl and hydrazino groups, which confer distinct reactivity and potential for diverse applications. Its ability to participate in multiple types of chemical reactions makes it a versatile compound in research and industrial applications.

Properties

IUPAC Name

(E)-4-(2-acetylhydrazinyl)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4/c1-4(9)7-8-5(10)2-3-6(11)12/h2-3H,1H3,(H,7,9)(H,8,10)(H,11,12)/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXVUXJXPDOTRO-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NNC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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